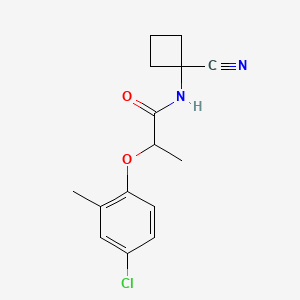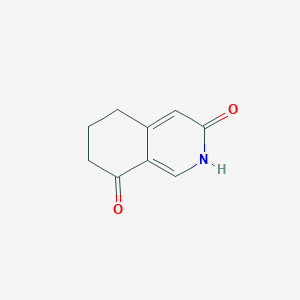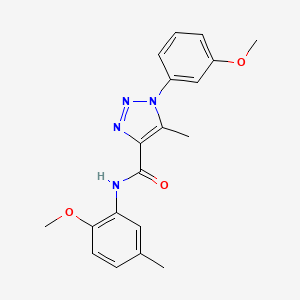
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a potent and selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The A1 adenosine receptor has been implicated in a variety of physiological processes, including sleep regulation, cardiovascular function, and neuroprotection.
Mechanism of Action
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide exerts its effects by binding to and activating the A1 adenosine receptor. Activation of the A1 adenosine receptor results in the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP levels. This, in turn, leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the opening of potassium channels, and the inhibition of calcium channels.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type being studied. In the brain, 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been shown to increase slow wave sleep, reduce anxiety-like behavior, and protect against ischemic injury. In the cardiovascular system, 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been shown to decrease heart rate and blood pressure. In the kidney, 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been shown to increase urine flow and sodium excretion.
Advantages and Limitations for Lab Experiments
One of the key advantages of using 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide in lab experiments is its high potency and selectivity for the A1 adenosine receptor. This allows researchers to study the effects of A1 receptor activation in a highly specific and controlled manner. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide as a therapeutic agent for cardiovascular disease and other conditions. Additionally, there is ongoing research into the development of new A1 receptor agonists that may have improved potency, selectivity, and pharmacokinetic properties compared to 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide.
Synthesis Methods
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. One common method for chemical synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide involves the reaction of 4-chloro-2-methylphenol with 1-cyanocyclobutane carboxylic acid, followed by the addition of propanoyl chloride.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been used extensively in scientific research to study the A1 adenosine receptor and its effects on various physiological processes. Some of the key areas of research involving 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide include sleep regulation, cardiovascular function, and neuroprotection. In studies involving sleep regulation, 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been shown to promote sleep and increase slow wave sleep in animal models. In studies involving cardiovascular function, 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been shown to decrease heart rate and blood pressure in animal models. In studies involving neuroprotection, 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been shown to protect against ischemic injury in the brain.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-8-12(16)4-5-13(10)20-11(2)14(19)18-15(9-17)6-3-7-15/h4-5,8,11H,3,6-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHANZKRYLHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)
![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)


![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)